Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate
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Overview
Description
Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by its unique seven-membered ring structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl isocyanate and a thiazepane derivative. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazepane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-imino-5-methyl-1-oxo-1lambda6,4-thiazepane-4-carboxylate: Unique due to its specific ring structure and functional groups.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in terms of tert-butyl and carboxylate groups but differs in the ring structure and presence of a pyridine moiety.
Tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: Contains tert-butyl and carbamate groups but has a different backbone structure.
Uniqueness
This compound is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O3S |
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Molecular Weight |
262.37 g/mol |
IUPAC Name |
tert-butyl 1-imino-5-methyl-1-oxo-1,4-thiazepane-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3S/c1-9-5-7-17(12,15)8-6-13(9)10(14)16-11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
VXBXNOGFRBPHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCS(=N)(=O)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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